tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate
CAS No.: 1803601-64-0
Cat. No.: VC11987670
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate - 1803601-64-0](/images/structure/VC11987670.png)
Specification
CAS No. | 1803601-64-0 |
---|---|
Molecular Formula | C15H19N3O4S |
Molecular Weight | 337.4 g/mol |
IUPAC Name | tert-butyl 3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate |
Standard InChI | InChI=1S/C15H19N3O4S/c1-15(2,3)22-14(19)18-6-7-20-9-10(18)12-16-17-13(21-12)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3 |
Standard InChI Key | VLCQUNYOSMHARP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CS3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₉N₃O₄S, with a molar mass of 337.4 g/mol. Its IUPAC name, tert-butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate, reflects its three-core architecture:
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A morpholine ring (oxygen and nitrogen-containing heterocycle) at position 4.
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A 1,2,4-oxadiazole ring substituted at position 5 with a thiophen-2-yl group.
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A tert-butyl carboxylate ester at the morpholine’s nitrogen.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 1803604-96-7 |
Molecular Formula | C₁₅H₁₉N₃O₄S |
Molecular Weight | 337.4 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3 |
InChI Key | WTFXORMFOUSOLE-UHFFFAOYSA-N |
PubChem CID | 91662873 |
The crystal structure, inferred from its SMILES and InChI, reveals a planar oxadiazole ring conjugated to the electron-rich thiophene moiety, enhancing stability and π-π stacking potential .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step sequence:
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Oxadiazole Formation: Cyclization of a thiophene-2-carboxylic acid derivative with a morpholine-bearing amidoxime precursor under acidic conditions.
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Esterification: Introduction of the tert-butyl carboxylate group via reaction with tert-butyl chloroformate in the presence of a base .
Key intermediates include:
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3-Amino-morpholine-4-carboxylate: Generated via Boc protection of morpholine.
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Thiophene-2-carboxamide oxime: Prepared by reacting thiophene-2-carbonyl chloride with hydroxylamine.
Reaction conditions (e.g., reflux in acetonitrile, 80°C for 12 hours) ensure high yields (70–85%) and purity, validated by HPLC and NMR.
Structural Analogues
A piperidine-based analogue, tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (DB08469), shares similar synthetic routes but exhibits distinct pharmacokinetics due to the six-membered piperidine ring .
Biological Activity and Mechanisms
Antimicrobial Properties
Sulfonamide-thiophene hybrids (e.g., EVT-2749429) demonstrate broad-spectrum antibacterial activity, with MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. The thiophene moiety enhances membrane permeability, while the oxadiazole ring chelates microbial metalloenzymes.
Applications in Drug Discovery
Lead Optimization
This compound serves as a scaffold for:
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Kinase Inhibitors: Modifying the oxadiazole’s C3 position to target EGFR or VEGFR.
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Antiviral Agents: Functionalizing the thiophene ring with halogen groups to enhance binding to viral proteases .
Case Study: Anticancer Derivative
A derivative, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, showed moderate activity (IC₅₀ = 92.4 μM) across 11 cancer cell lines. Further optimization yielded analogues with 10-fold higher potency .
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